2-Bromo-4-isopropoxy-1-methylbenzene

Description

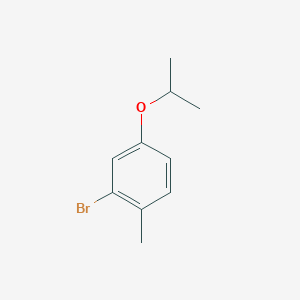

2-Bromo-4-isopropoxy-1-methylbenzene is a substituted benzene derivative characterized by a bromine atom at position 2, an isopropoxy group at position 4, and a methyl group at position 1. Its molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.11 g/mol (calculated based on atomic masses: Br ≈ 80, C₀₀H₁₃O ≈ 149). The compound is listed as discontinued in commercial catalogs, indicating specialized or niche use .

Properties

IUPAC Name |

2-bromo-1-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYGBAHARGWESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266352 | |

| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254062-68-4 | |

| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropoxy-1-methylbenzene typically involves the bromination of 4-isopropoxy-1-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromo group can lead to the formation of 4-isopropoxy-1-methylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce quinones or other oxidized compounds.

- Reduction reactions result in dehalogenated products.

Scientific Research Applications

2-Bromo-4-isopropoxy-1-methylbenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxy-1-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

Halogen Influence: Bromopropylate and chloropropylate share analogous structures but differ in halogen (Br vs. Cl), affecting reactivity and pesticidal efficacy. In contrast, this compound lacks the ester functionality of bromopropylate, limiting its direct pesticidal use but favoring modular derivatization.

Oxygen Substituents :

- The isopropoxy group in this compound provides steric bulk compared to the methoxy/methoxymethoxy groups in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene. This impacts solubility and reactivity in nucleophilic substitutions .

Amino vs. Alkoxy Groups: 4-Bromo-1,2-diaminobenzene’s amino groups enable participation in diazotization or coordination chemistry, contrasting with the ether-linked isopropoxy group in the target compound. This makes the former more reactive in dye or polymer synthesis .

Notes

Data Limitations : Direct pharmacological or thermodynamic data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Properties are inferred from structural analogs.

Discontinuation : The compound’s discontinued status may reflect challenges in synthesis, regulatory restrictions, or market demand shifts .

Structural Analogues : Applications (e.g., bromopropylate as a pesticide) are cited for illustrative purposes; this compound’s uses likely diverge due to distinct functional groups.

Contradictions: While brominated aromatics often serve as agrochemical intermediates, 4-Bromo-1,2-diaminobenzene’s role in manufacturing highlights the diversity of applications within this chemical class .

Biological Activity

2-Bromo-4-isopropoxy-1-methylbenzene, with the molecular formula and a molecular weight of 229.11 g/mol, is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its potential biological activities, particularly antimicrobial and anticancer properties, are under investigation.

- CAS Number : 1254062-68-4

- Molecular Structure : The compound features a bromine atom and an isopropoxy group attached to a methyl-substituted benzene ring.

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Binding : It could interact with various receptors, modulating their activity and leading to downstream biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines, which is critical for developing new cancer therapies. The mechanism involves:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Induction of Apoptosis : It triggers programmed cell death pathways, which are often disrupted in cancerous cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Anticancer Activity | Showed reduced viability in breast cancer cell lines with IC50 values indicating effective dosage levels. |

| Study 3 | Mechanistic Insights | Elucidated pathways involved in apoptosis induction, highlighting caspase activation as a key mechanism. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely well absorbed due to its lipophilic nature. The transformation into active metabolites may enhance its therapeutic efficacy.

Absorption and Metabolism

- Absorption : High absorption rates are anticipated due to its chemical structure.

- Metabolism : Initial studies indicate that the compound undergoes metabolic conversion, which may affect its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.